molecular formula C11H13BO2Si B12575189 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- CAS No. 473474-63-4

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-

Cat. No.: B12575189
CAS No.: 473474-63-4
M. Wt: 216.12 g/mol
InChI Key: PFJZLTPPHKGGOF-UHFFFAOYSA-N
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Description

Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous ethynyl-substituted benzosiloxaboroles reveal columnar supramolecular assemblies stabilized by C(π)⋯B interactions, where the electron-deficient boron atom engages with the π-system of the ethynyl group. For 1,3,2-benzodioxaborole derivatives, the boron atom resides in a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborole ring and the ethynyl carbon. The ethynyl group adopts a linear configuration, with a C≡C bond length of approximately 1.18 Å, consistent with sp-hybridization.

Table 1: Selected crystallographic parameters for 1,3,2-benzodioxaborole derivatives

Parameter Value
B–O bond length 1.36–1.39 Å
C≡C bond length 1.18–1.20 Å
C(π)⋯B distance 3.10–3.30 Å
Space group P2₁/c

The crystal packing exhibits alternating layers of dioxaborole rings and trimethylsilyl ethynyl groups, with van der Waals interactions between trimethylsilyl moieties contributing to lattice stability. QTAIM (Quantum Theory of Atoms in Molecules) analysis confirms the presence of a bond critical point between the ethynyl π-system and boron, characterized by a low electron density (0.03–0.05 e Å⁻³) and positive Laplacian values, indicative of non-covalent interactions.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum features a singlet at δ 0.26 ppm for the nine equivalent protons of the trimethylsilyl group, while the ethynyl proton resonates as a sharp singlet near δ 2.8–3.0 ppm. The aromatic protons of the benzodioxaborole ring appear as a pair of doublets between δ 7.2 and 7.9 ppm due to coupling with adjacent fluorine or chlorine substituents in related compounds.

In the ¹³C NMR spectrum, the ethynyl carbons are observed at δ 92–95 ppm (sp-hybridized carbon bound to silicon) and δ 105–110 ppm (terminal sp-hybridized carbon), while the boron-bound carbon resonates near δ 140–145 ppm. The ¹¹B NMR spectrum displays a signal at δ 30–32 ppm, characteristic of tricoordinate boron in dioxaborole systems.

Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 2150–2160 cm⁻¹, corresponding to the C≡C stretching vibration of the ethynyl group. Additional peaks at 1250–1300 cm⁻¹ and 750–800 cm⁻¹ are attributed to B–O and Si–C stretching modes, respectively.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 274.1234 ([M+H]⁺), with fragmentation patterns revealing losses of the trimethylsilyl group (–Si(CH₃)₃, m/z 199.0567) and sequential cleavage of the ethynyl moiety.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, corroborating experimental bond lengths and angles. The HOMO (Highest Occupied Molecular Orbital) localizes over the ethynyl group and boron atom, underscoring the C(π)⋯B interaction’s role in stabilizing the molecule. Natural Bond Orbital (NBO) analysis quantifies this interaction with a second-order perturbation energy of 8–12 kcal/mol, indicating moderate donor-acceptor character between the ethynyl π-orbital and boron’s empty p-orbital.

Table 2: Computational parameters for 1,3,2-benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-

Parameter Value
HOMO-LUMO gap 5.2 eV
C(π)⋯B Wiberg bond index 0.15–0.18
NBO interaction energy 10.5 kcal/mol

Non-covalent interaction (NCI) plots visualize the weak attractive forces between the ethynyl group and boron, consistent with QTAIM results. Molecular dynamics simulations further predict that the trimethylsilyl group enhances solubility in nonpolar solvents by reducing intermolecular dipole interactions.

Properties

CAS No.

473474-63-4

Molecular Formula

C11H13BO2Si

Molecular Weight

216.12 g/mol

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3

InChI Key

PFJZLTPPHKGGOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Notes
Transition Metal-Catalyzed Alkynylation Pd(0), Rh(I), Cu(I) complexes Inert atmosphere, dry solvents, RT to reflux 70–90 Well-studied; allows regio- and stereoselectivity
Alkynyl Organometallic Reagents Alkynylzinc or Alkynylcopper reagents Low temperature, inert atmosphere 60–85 Requires preparation of organometallic intermediates
Ethynyl-1,2-benziodoxol-3(1H)-one (EBX) TMS-EBX, TBAF -78 °C, nitrogen atmosphere 93 High yield, mild conditions, practical

Detailed Research Findings and Mechanistic Insights

  • Catalytic Cycle in Transition Metal-Catalyzed Alkynylation: Experimental and DFT studies reveal that the B–H bond activation and alkyne insertion into metal-hydride bonds are key steps. The oxidative addition of B–H bonds to rhodium or palladium centers forms boryl-hydrido intermediates, which then undergo alkyne insertion to yield vinylboronate esters.

  • Selectivity: The strained structure of benzodioxaborole favors selective alkynylation over other potential substrates, enabling high regioselectivity in the formation of the 2-substituted product.

  • Use of Hypervalent Iodine Reagents: EBX reagents provide a mild and chemoselective route to alkynylation, avoiding the need for metal catalysts and harsh conditions. The reaction proceeds via nucleophilic attack of the boronate on the electrophilic alkynyl iodine species, followed by fluoride-induced desilylation and product formation.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H13_{13}BO2_2Si
  • Molecular Weight : Approximately 216.12 g/mol
  • Structure : The compound features a bicyclic dioxaborole moiety with a trimethylsilyl ethynyl substituent, enhancing its solubility and reactivity in organic solvents .

Medicinal Chemistry Applications

  • Proteasome Inhibition :
    • The primary application of 1,3,2-benzodioxaborole derivatives lies in their potential as proteasome inhibitors. This mechanism is crucial for cancer therapy as it disrupts protein homeostasis within cancer cells. By inhibiting the proteasome, these compounds can induce apoptosis in malignant cells.
    • Various studies have demonstrated that modifications to the benzodioxaborole core can significantly influence the biological activity and efficacy of these compounds against different cancer types.
  • Drug Development :
    • Research indicates that 1,3,2-benzodioxaborole derivatives may serve as promising drug candidates for treating various malignancies. Their ability to target specific cellular pathways makes them suitable for further development in pharmacological applications .

Synthetic Applications

  • Organic Synthesis :
    • The unique reactivity of the trimethylsilyl group attached to the ethynyl moiety allows for versatile synthetic pathways. This compound can be utilized in cross-coupling reactions and other transformations involving boron chemistry, facilitating the formation of complex organic molecules.
    • Its solubility in organic solvents enhances its utility in various synthetic protocols.

Case Studies and Research Findings

Several studies have explored the applications of 1,3,2-benzodioxaborole derivatives:

  • Cancer Cell Proliferation Studies : Research has shown that specific derivatives can effectively inhibit the growth of various cancer cell lines by targeting proteasome activity.
  • Synthetic Pathway Development : Investigations into synthetic routes for producing this compound have revealed efficient methodologies that enhance yield and purity .

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Phenyl-1,3,2-benzodioxaborole
  • Structure : The boron atom is substituted with a phenyl group (C₆H₅).
  • Properties :
    • Lower steric hindrance compared to the trimethylsilyl ethynyl group.
    • Reduced Lewis acidity due to electron-donating aryl substituents.
    • Applications: Primarily used in Suzuki-Miyaura couplings and polymer synthesis .
Boronic Acids (e.g., Phenylboronic Acid)
  • Structure : Free boronic acid (-B(OH)₂) without a stabilizing dioxaborole ring.
  • Properties :
    • Higher susceptibility to protodeboronation and hydrolysis.
    • Lower thermal stability.
    • Applications: Widely used in cross-couplings but require careful handling .
9-Borabicyclo[3.3.1]nonane (9-BBN)
  • Structure : A bicyclic borane with high steric demand.
  • Properties: Exceptional regioselectivity in hydroboration reactions. Limited compatibility with polar solvents due to moisture sensitivity. Applications: Hydroboration of alkenes and alkynes .

Reactivity in Cross-Coupling Reactions

A comparative study of boron reagents in palladium-catalyzed cross-couplings with allylic phenoxides demonstrated the superiority of 1,3,2-benzodioxaborole derivatives. Key findings include:

  • Higher Yields : Benzodioxaboroles outperformed boronic acids and 9-BBN, attributed to their stabilized boron center and reduced side reactions (e.g., protodeboronation) .

Table 1: Comparative Performance of Boron Reagents in Cross-Coupling Reactions

Boron Reagent Reaction Yield (%) Key Advantages
1,3,2-Benzodioxaborole derivative 85–92* High stability, low side reactions
Boronic Acid 60–75* Low cost, broad applicability
9-BBN 70–80* High regioselectivity

*Yields approximated from qualitative data in .

Biological Activity

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has the molecular formula C11_{11}H13_{13}BO2_2Si and a CID of 12131098 in the PubChem database. The structure features a benzodioxaborole core, which is known for its stability and reactivity in various chemical contexts .

Mechanisms of Biological Activity

The biological activity of benzodioxaboroles is primarily attributed to their ability to interact with biological macromolecules. These compounds have shown potential in the following areas:

  • Antifungal Activity : Benzodioxaboroles have demonstrated inhibitory effects against fungal pathogens. For instance, they can disrupt cell wall synthesis or function through interactions with specific enzymes involved in these processes .
  • Anti-inflammatory Properties : Some studies suggest that benzodioxaboroles may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antibacterial Effects : The compound has been reported to exhibit antibacterial properties against various strains of bacteria, likely through similar mechanisms that affect cell wall integrity or metabolic processes .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of benzodioxaboroles against Candida species. The results indicated that these compounds could inhibit fungal growth at low concentrations, suggesting their potential as therapeutic agents for treating fungal infections .
  • Inflammation Modulation : Research focusing on the anti-inflammatory effects of benzodioxaboroles revealed that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving the inhibition of signaling pathways associated with inflammation .
  • Bacterial Inhibition : In a comparative study, benzodioxaboroles were tested against standard bacterial strains. The findings showed that these compounds had comparable or superior activity to conventional antibiotics in certain cases, highlighting their potential as alternative antibacterial agents .

Data Summary

The following table summarizes key findings related to the biological activity of 1,3,2-benzodioxaborole derivatives:

Biological ActivityMechanismReference
AntifungalInhibits cell wall synthesis
Anti-inflammatoryModulates cytokine production
AntibacterialDisrupts bacterial metabolism

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